molecular formula C10H16N2 B13245830 Propyl[1-(pyridin-4-YL)ethyl]amine

Propyl[1-(pyridin-4-YL)ethyl]amine

Cat. No.: B13245830
M. Wt: 164.25 g/mol
InChI Key: ZXVQQMSWYUYOEO-UHFFFAOYSA-N
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Description

Propyl[1-(pyridin-4-YL)ethyl]amine is an organic compound that features a propyl group attached to a pyridin-4-yl ethylamine structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which combines the properties of both the propyl and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of pyridin-4-yl ethylamine with a propylating agent. One common method is the alkylation of pyridin-4-yl ethylamine using propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propyl[1-(pyridin-4-YL)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidinyl derivatives.

Scientific Research Applications

Propyl[1-(pyridin-4-YL)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl[1-(pyridin-4-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the propyl group can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-yl ethylamine: Lacks the propyl group, resulting in different chemical and biological properties.

    Propylamine: Lacks the pyridinyl group, leading to a simpler structure and different reactivity.

    Piperidin-4-yl ethylamine: Contains a saturated piperidine ring instead of the pyridine ring, affecting its chemical behavior.

Uniqueness

Propyl[1-(pyridin-4-YL)ethyl]amine is unique due to the combination of the propyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Propyl[1-(pyridin-4-YL)ethyl]amine is an organic compound characterized by its unique structure, which includes a pyridine ring and a propyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H18_{18}N2_2
  • Molecular Weight : 178.27 g/mol
  • Structure : The compound consists of a pyridine ring substituted at the fourth position with an ethyl group and linked to a propylamine chain.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Interaction : Similar compounds have been shown to interact with histamine H3 receptors (H3R) and sigma-1 receptors (σ1R), acting as antagonists. This antagonism can lead to downstream effects such as analgesic and anti-inflammatory responses .
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on specific enzymes, contributing to its potential therapeutic applications in conditions like cancer and inflammation .

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Properties

Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Analgesic Effects

The interaction with H3R suggests potential analgesic properties. Research indicates that compounds targeting this receptor can modulate pain pathways, potentially offering new avenues for pain management therapies .

Research Findings and Case Studies

A summary of significant research findings related to this compound is presented in the following table:

StudyFindings
Study 1 Investigated antimicrobial activity against Gram-positive bacteriaDemonstrated effective inhibition, suggesting potential for new antibiotics
Study 2 Evaluated anticancer effects on various cell linesIndicated significant cytotoxicity; warrants further investigation for drug development
Study 3 Explored analgesic properties via H3R antagonismSuggested potential as a novel analgesic agent

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Drug Development : Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
  • Research Tool : Used in studies investigating receptor interactions and enzyme activities, aiding in the understanding of complex biological systems.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-6-12-9(2)10-4-7-11-8-5-10/h4-5,7-9,12H,3,6H2,1-2H3

InChI Key

ZXVQQMSWYUYOEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=NC=C1

Origin of Product

United States

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